N-({4-[cyclohexyl(methyl)sulfamoyl]phenyl}carbamothioyl)-3-phenylpropanamide N-({4-[cyclohexyl(methyl)sulfamoyl]phenyl}carbamothioyl)-3-phenylpropanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1001165
InChI: InChI=1S/C23H29N3O3S2/c1-26(20-10-6-3-7-11-20)31(28,29)21-15-13-19(14-16-21)24-23(30)25-22(27)17-12-18-8-4-2-5-9-18/h2,4-5,8-9,13-16,20H,3,6-7,10-12,17H2,1H3,(H2,24,25,27,30)
SMILES: CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)CCC3=CC=CC=C3
Molecular Formula: C23H29N3O3S2
Molecular Weight: 459.6 g/mol

N-({4-[cyclohexyl(methyl)sulfamoyl]phenyl}carbamothioyl)-3-phenylpropanamide

CAS No.:

Cat. No.: VC1001165

Molecular Formula: C23H29N3O3S2

Molecular Weight: 459.6 g/mol

* For research use only. Not for human or veterinary use.

N-({4-[cyclohexyl(methyl)sulfamoyl]phenyl}carbamothioyl)-3-phenylpropanamide -

Specification

Molecular Formula C23H29N3O3S2
Molecular Weight 459.6 g/mol
IUPAC Name N-[[4-[cyclohexyl(methyl)sulfamoyl]phenyl]carbamothioyl]-3-phenylpropanamide
Standard InChI InChI=1S/C23H29N3O3S2/c1-26(20-10-6-3-7-11-20)31(28,29)21-15-13-19(14-16-21)24-23(30)25-22(27)17-12-18-8-4-2-5-9-18/h2,4-5,8-9,13-16,20H,3,6-7,10-12,17H2,1H3,(H2,24,25,27,30)
Standard InChI Key JRKJFWWPEBCZRF-UHFFFAOYSA-N
SMILES CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)CCC3=CC=CC=C3
Canonical SMILES CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)CCC3=CC=CC=C3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator